1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-
CAS No.:
Cat. No.: VC17611348
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2 |
|---|---|
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C11H12N2/c1-2-10-5-7-13(8-9-3-4-9)11(10)12-6-1/h1-2,5-7,9H,3-4,8H2 |
| Standard InChI Key | UZYCHXSNBMOGKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CN2C=CC3=C2N=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine, reflects its bicyclic architecture: a pyrrole ring fused to a pyridine moiety at the [2,3-b] position, with a cyclopropylmethyl substituent at the nitrogen atom. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂ | |
| Molecular Weight | 172.23 g/mol | |
| InChI Key | UZYCHXSNBMOGKQ-UHFFFAOYSA-N | |
| SMILES | C1CC1CC2=CNC3=C2C=CC=N3 |
The cyclopropylmethyl group introduces steric and electronic effects that influence reactivity and biological interactions. The cyclopropane ring’s angle strain may enhance binding affinity to biological targets by restricting conformational flexibility .
Spectral Characterization
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Infrared (IR) Spectroscopy: Peaks corresponding to C-N stretching (~1,250 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) confirm the heterocyclic core .
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NMR Spectroscopy:
Synthesis and Chemical Modifications
Traditional Synthetic Routes
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step sequences starting from pyridine or pyrrole precursors. A common approach for introducing the cyclopropylmethyl group is N-alkylation:
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Core Formation: Condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds yields the pyrrolopyridine scaffold .
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Alkylation: Treatment with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) introduces the substituent at the N1 position .
Example Reaction:
Advanced Methodologies
Analytical and Computational Characterization
Chromatographic Data
Computational Modeling
Density functional theory (DFT) calculations predict:
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Dipole Moment: 2.1 D, indicating moderate polarity.
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HOMO-LUMO Gap: 4.3 eV, suggesting stability under physiological conditions.
Future Directions and Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropylmethyl group and pyridine ring could optimize target selectivity .
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Prodrug Development: Esterification of the cyclopropane moiety may improve oral bioavailability.
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Target Identification: Proteomic screening to identify novel protein targets (e.g., epigenetic regulators) .
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